molecular formula C21H18FN3O2 B4524108 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one

Cat. No.: B4524108
M. Wt: 363.4 g/mol
InChI Key: HSBRRMQIXULJIF-UHFFFAOYSA-N
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Description

2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one is a complex organic compound that belongs to the class of pyridazinones This compound is characterized by the presence of a pyridazinone ring, a fluorophenyl group, and a dihydroisoquinoline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common approach is the Bischler-Napieralski reaction, which is used to form the dihydroisoquinoline moiety. This reaction involves the cyclization of phenylethanols and nitriles in the presence of trifluoromethanesulfonic anhydride (Tf2O) and 2-chloropyridine .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro derivatives.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like methanol or acetonitrile, and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various substituted pyridazinones.

Scientific Research Applications

2-[2-(3,4-Dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress and inflammation.

    Industry: It can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in oxidative stress pathways, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one is unique due to the presence of the pyridazinone ring and the fluorophenyl group, which confer distinct chemical and biological properties. Its structural complexity makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

2-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O2/c22-18-7-5-16(6-8-18)19-9-10-20(26)25(23-19)14-21(27)24-12-11-15-3-1-2-4-17(15)13-24/h1-10H,11-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSBRRMQIXULJIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)CN3C(=O)C=CC(=N3)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one
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2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one
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2-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-6-(4-fluorophenyl)pyridazin-3(2H)-one

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